molecular formula C11H15NO2S B555621 S-4-Methylbenzyl-D-cysteine CAS No. 127348-02-1

S-4-Methylbenzyl-D-cysteine

Cat. No. B555621
M. Wt: 225.31 g/mol
InChI Key: QOAPFSZIUBUTNW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“S-4-Methylbenzyl-D-cysteine” is a chemical compound with the CAS Number: 127348-02-1 . Its molecular weight is 225.31 and its IUPAC name is (2S)-2-amino-3-[(4-methylbenzyl)sulfanyl]propanoic acid .


Molecular Structure Analysis

The InChI code for “S-4-Methylbenzyl-D-cysteine” is 1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“S-4-Methylbenzyl-D-cysteine” has a melting point of 200°C (dec.) . It should be stored at temperatures between 0 - 8°C .

Scientific Research Applications

  • Improved Deprotection of Cysteine-Containing Peptides : S-4-Methylbenzyl-D-cysteine plays a significant role in the improved deprotection of cysteine-containing peptides in HF. It was observed that under conditions of low acidity, little or no deprotection of S-4-methylbenzyl cysteine was observed. However, a combination of scavengers like p-cresol and p-thiocresol provided nearly quantitative recovery of the cysteine thiol under high acidity conditions (Heath, Tam, & Merrifield, 2009).

  • Natural Products with 4-Hydroxybenzyl Unit Linked via a Thioether Bond : S-4-Methylbenzyl-D-cysteine is related to natural products with 4-hydroxybenzyl units linked via a thioether bond to certain acids, which could be derived biogenetically from cysteine and homocysteine. These compounds exhibit activity against lipid peroxidation (Guo et al., 2015).

  • Role in Enzymic Browning Inhibition : S-4-Methylbenzyl-D-cysteine has been studied for its role in the inhibition of enzymic browning. Cysteine adduct compounds formed during the oxidation of phenolics by apple polyphenol oxidase were investigated (Richard et al., 1991).

  • Cysteine Conjugate Beta-Lyase Activity : Research on S-4-Methylbenzyl-D-cysteine has led to the discovery of an enzyme in rat liver that catalyzes cleavage of the thioether linkage in cysteine conjugates of aromatic compounds, playing a role in the metabolism of various drugs (Tateishi, Suzuki, & Shimizu, 1978).

  • Solid-Phase Peptide Synthesis Strategies : S-4-Methylbenzyl-D-cysteine is also relevant in solid-phase peptide synthesis strategies. The S-phenylacetamidomethyl-L-cysteine, a derivative compatible with Boc and Fmoc protection schemes, is orthogonal with common cysteine-protecting groups like 4-methylbenzyl (Royo et al., 1995).

  • Fluorescence Detection of Cysteine : S-4-Methylbenzyl-D-cysteine is involved in studies for developing fluorescence turn-on detection methods for cysteine, differentiating it from other amino acids like homocysteine and glutathione (Liu et al., 2015).

  • Regioselective Formation of Disulfide Bonds : This compound is used in methods for regioselective formation of disulfide bonds in peptides, which is crucial in the synthesis of complex peptide structures (Cuthbertson & Indrevoll, 2000).

  • Glutathione S-Transferase Mechanism : S-4-Methylbenzyl-D-cysteine is relevant in studies dissecting the catalytic mechanism of glutathione S-transferase isozymes, enhancing understanding of enzyme kinetics and substrate interactions (Chen, Graminski, & Armstrong, 1988).

properties

IUPAC Name

(2S)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAPFSZIUBUTNW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428525
Record name S-4-Methylbenzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-4-Methylbenzyl-D-cysteine

CAS RN

127348-02-1
Record name S-4-Methylbenzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-4-Methylbenzyl-D-cysteine
Reactant of Route 2
Reactant of Route 2
S-4-Methylbenzyl-D-cysteine
Reactant of Route 3
Reactant of Route 3
S-4-Methylbenzyl-D-cysteine
Reactant of Route 4
Reactant of Route 4
S-4-Methylbenzyl-D-cysteine
Reactant of Route 5
Reactant of Route 5
S-4-Methylbenzyl-D-cysteine
Reactant of Route 6
Reactant of Route 6
S-4-Methylbenzyl-D-cysteine

Citations

For This Compound
2
Citations
M Lebl, WL Cody, BC Wilkes, VJ Hruby… - … Journal of Peptide …, 1984 - Wiley Online Library
The highly potent cyclic analogue of α‐MSH, Ac‐[Cys 4 , Cys 10 ]‐α‐MSH 4–13 ‐NH 2 , was structurally modified in position 4. Four analogues were prepared and their biological …
Number of citations: 8 onlinelibrary.wiley.com
RM Scarborough, MA Naughton, W Teng… - Journal of Biological …, 1993 - ASBMB
Members of the snake venon-derived, "disintegrin" peptide family containing the Arg-Gly-Asp (RGD) amino acid sequence are among the most potent inhibitors of the binding of …
Number of citations: 496 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.